2-{[3-(2,6-diisopropylphenoxy)propyl]amino}ethanol
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Overview
Description
2-{[3-(2,6-diisopropylphenoxy)propyl]amino}ethanol, also known as DPPE, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DPPE is a tertiary amine that possesses both hydrophobic and hydrophilic properties, making it an ideal candidate for use in drug delivery systems, as well as in the synthesis of novel materials.
Mechanism of Action
The mechanism of action of 2-{[3-(2,6-diisopropylphenoxy)propyl]amino}ethanol is not fully understood, but it is believed to act as a surfactant, reducing surface tension and facilitating the solubility of hydrophobic compounds. Additionally, 2-{[3-(2,6-diisopropylphenoxy)propyl]amino}ethanol has been shown to interact with cell membranes, potentially altering their permeability and leading to changes in cellular function.
Biochemical and Physiological Effects
2-{[3-(2,6-diisopropylphenoxy)propyl]amino}ethanol has been shown to have a range of biochemical and physiological effects, including anti-inflammatory and anti-tumor properties. Additionally, 2-{[3-(2,6-diisopropylphenoxy)propyl]amino}ethanol has been shown to have antioxidant properties, potentially reducing oxidative stress and protecting against cellular damage.
Advantages and Limitations for Lab Experiments
2-{[3-(2,6-diisopropylphenoxy)propyl]amino}ethanol has several advantages for use in lab experiments, including its ability to solubilize hydrophobic compounds and its potential for use in drug delivery systems. However, 2-{[3-(2,6-diisopropylphenoxy)propyl]amino}ethanol can also have limitations, including potential toxicity and the need for careful handling due to its flammable and corrosive nature.
Future Directions
There are numerous potential future directions for research involving 2-{[3-(2,6-diisopropylphenoxy)propyl]amino}ethanol, including the development of new drug delivery systems, the synthesis of novel materials, and the investigation of its potential therapeutic applications in various diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-{[3-(2,6-diisopropylphenoxy)propyl]amino}ethanol and its potential interactions with biological systems.
Synthesis Methods
2-{[3-(2,6-diisopropylphenoxy)propyl]amino}ethanol can be synthesized through a multi-step process that involves the reaction of 2,6-diisopropylphenol with epichlorohydrin, followed by the reaction of the resulting product with diethanolamine. The final product is obtained through a purification process that involves crystallization and recrystallization.
Scientific Research Applications
2-{[3-(2,6-diisopropylphenoxy)propyl]amino}ethanol has numerous potential applications in scientific research, including drug delivery, catalysis, and the synthesis of novel materials. In drug delivery, 2-{[3-(2,6-diisopropylphenoxy)propyl]amino}ethanol can be used as a carrier for hydrophobic drugs, allowing for improved solubility and targeted delivery. Additionally, 2-{[3-(2,6-diisopropylphenoxy)propyl]amino}ethanol has shown promise in the catalysis of various chemical reactions, particularly in the field of asymmetric synthesis.
properties
IUPAC Name |
2-[3-[2,6-di(propan-2-yl)phenoxy]propylamino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO2/c1-13(2)15-7-5-8-16(14(3)4)17(15)20-12-6-9-18-10-11-19/h5,7-8,13-14,18-19H,6,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNGFZHNOXUHAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OCCCNCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-[2,6-Di(propan-2-yl)phenoxy]propylamino]ethanol |
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